molecular formula C18H26F2Ti-2 B6353267 Bis(butylcyclopentadienyl)difluorotitanium(IV) CAS No. 85722-07-2

Bis(butylcyclopentadienyl)difluorotitanium(IV)

Cat. No. B6353267
CAS RN: 85722-07-2
M. Wt: 328.3 g/mol
InChI Key: XEKRWABQVPJZEF-UHFFFAOYSA-L
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Description

Bis(butylcyclopentadienyl)difluorotitanium(IV) is an organometallic compound consisting of a difluorotitanium(IV) center bound to two butylcyclopentadienyl ligands. It is also referred to as bis(2-butylcyclopentadienyl)difluorotitanium(IV) or TiCl2(C5H9)2. This compound is of interest due to its unique properties and potential applications in various scientific and industrial fields.

Scientific Research Applications

Bis(butylcyclopentadienyl)difluorotitanium(IV) has been studied for its potential applications in various scientific and industrial fields. In particular, it has been studied as a catalyst for organic reactions, such as the hydrogenation of alkenes, the oxidation of alcohols, and the hydroformylation of olefins. It has also been studied as a catalyst for the polymerization of olefins, and as a catalyst for the synthesis of polymers from carbon dioxide and epoxides. Additionally, it has been studied for its potential use in the production of optically active compounds, as well as for its potential use in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of bis(butylcyclopentadienyl)difluorotitanium(IV) is not fully understood. However, it is believed that the reaction proceeds by a two-step mechanism, involving a nucleophilic attack of the titanium(IV) center on the electrophilic carbon atom of the substrate, followed by a proton transfer to the titanium(IV) center. The protonation of the titanium(IV) center is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(butylcyclopentadienyl)difluorotitanium(IV) are not well understood. However, in vitro studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, in vitro studies have shown that it can act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using bis(butylcyclopentadienyl)difluorotitanium(IV) in laboratory experiments include its low cost, its stability in air and water, and its ability to catalyze a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to use in some reactions.

Future Directions

The potential future directions for bis(butylcyclopentadienyl)difluorotitanium(IV) are numerous. One potential direction is the development of new catalysts based on this compound for the synthesis of polymers from carbon dioxide and epoxides. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient catalysts for organic reactions. Finally, research into the synthesis of optically active compounds using this compound could lead to the development of new materials with optical properties.

Synthesis Methods

Bis(butylcyclopentadienyl)difluorotitanium(IV) can be synthesized from titanium(IV) chloride and two equivalents of butylcyclopentadienyl in a two-step reaction. The first step involves the addition of butylcyclopentadienyl to titanium(IV) chloride, forming a titanium(IV) chloride-butylcyclopentadienyl complex. The second step involves the addition of a second equivalent of butylcyclopentadienyl, resulting in the formation of the desired product, bis(butylcyclopentadienyl)difluorotitanium(IV).

properties

IUPAC Name

2-butylcyclopenta-1,3-diene;difluorotitanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKRWABQVPJZEF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2Ti-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703073
Record name 2-butylcyclopenta-1,3-diene;difluorotitanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylcyclopenta-1,3-diene;difluorotitanium

CAS RN

85722-07-2
Record name 2-butylcyclopenta-1,3-diene;difluorotitanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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